- 4,6-Disubstituted pyrido[3,2-d]pyrimidine compound, its preparation and application in preparation of MNK inhibitor and drug for treating and/or preventing various cancers and/or metabolic diseases, China, , ,
Cas no 95095-84-4 (3-Amino-6-chloropyridine-2-carbonitrile)
95095-84-4 structure
Product Name:3-Amino-6-chloropyridine-2-carbonitrile
CAS番号:95095-84-4
MF:C6H4ClN3
メガワット:153.569059371948
MDL:MFCD07780767
CID:803202
Update Time:2025-08-03
3-Amino-6-chloropyridine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Amino-6-chloropicolinonitrile
- 2-Pyridinecarbonitrile,3-amino-6-chloro-
- 3-Amino-6-chloropyridine-2-carbonitrile
- 2-cyano-6-chloro-3-pyridinylamine
- 3-amino-2-cyano-6-chloropyridine
- 3-AMINO-6-CHLORO-2-CYANOPYRIDINE
- 3-Amino-6-chloro-2-pyridinecarbonitrile
- 3-amino-6-chloro-pyridine-2-carbonitrile
- GGQNLFCQZACXET-UHFFFAOYSA-N
- 2-PYRIDINECARBONITRILE, 3-AMINO-6-CHLORO-
- 3-amino-6-chloro2-cyanopyridine
- SBB051905
- 6337AC
- KM3328
- FCH836110
- TRA0075711
- VP14469
- OR30951
- AB42553
- 2-Pyridinecarbonitril
- 3-Amino-6-chloro-2-pyridinecarbonitrile (ACI)
-
- MDL: MFCD07780767
- インチ: 1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2
- InChIKey: GGQNLFCQZACXET-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(N)=CC=C(Cl)N=1
計算された属性
- せいみつぶんしりょう: 153.00900
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 162
- トポロジー分子極性表面積: 62.7
じっけんとくせい
- 密度みつど: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 175-176.5 ºC (ethanol )
- ふってん: 372.4 ℃ at 760 mmHg
- フラッシュポイント: 179℃
- ようかいど: 微溶性(1.5 g/l)(25ºC)、
- PSA: 62.70000
- LogP: 1.77008
3-Amino-6-chloropyridine-2-carbonitrile 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
3-Amino-6-chloropyridine-2-carbonitrile 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852334-1g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | ≥97% | 1g |
¥2,367.00 | 2022-01-11 | |
| Matrix Scientific | 081305-1g |
3-Amino-6-chloropyridine-2-carbonitrile, 97% |
95095-84-4 | 97% | 1g |
$433.00 | 2023-09-08 | |
| Chemenu | CM172361-5g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 95% | 5g |
$320 | 2021-08-05 | |
| Chemenu | CM172361-10g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 95% | 10g |
$533 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A21720-1g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 97% | 1g |
¥2139.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A21720-250mg |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 97% | 250mg |
¥769.0 | 2023-09-09 | |
| Fluorochem | 064877-1g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 97% | 1g |
£132.00 | 2022-03-01 | |
| Fluorochem | 064877-5g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 97% | 5g |
£458.00 | 2022-03-01 | |
| Fluorochem | 064877-10g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 97% | 10g |
£762.00 | 2022-03-01 | |
| Fluorochem | 064877-25g |
3-Amino-6-chloropyridine-2-carbonitrile |
95095-84-4 | 97% | 25g |
£1372.00 | 2022-03-01 |
3-Amino-6-chloropyridine-2-carbonitrile 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane , Water ; overnight, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ; 20 min, rt
1.2 Reagents: Sodium dithionite ; rt; 2 h, rt
1.2 Reagents: Sodium dithionite ; rt; 2 h, rt
リファレンス
- Pyrido[3,2-d]pyrimidines as immunosuppressive agents, and their preparation, pharmaceutical compositions and use in medical treatment, United States, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ; 20 min, rt
1.2 Reagents: Sodium dithionite ; rt; 2 h, rt
1.2 Reagents: Sodium dithionite ; rt; 2 h, rt
リファレンス
- Preparation of pyrido(3,2-d)pyrimidines and use as immunosuppressive prodrugs, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Iron , Hydrochloric acid Solvents: Methanol , Water ; 45 min, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ; basified
1.2 Reagents: Ammonium hydroxide Solvents: Water ; basified
リファレンス
- Cyclic regimens using cyclic urea and cyclic amide derivatives, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium dithionite Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane , Water ; 3 h, 30 °C
リファレンス
- Synthesis and biological evaluation of substituted 1,2,3-benzotriazines and pyrido[3,2-d]-1,2,3-triazines as inhibitors of vascular endothelial growth factor receptor-2, Bioorganic & Medicinal Chemistry, 2013, 21(24), 7807-7815
合成方法 6
はんのうじょうけん
1.1 Reagents: Iron , Hydrochloric acid Solvents: Methanol ; reflux
リファレンス
- Pyrimidine derivatives, preparation, and therapeutic use, United States, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; reflux; 30 min, reflux
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ; basified
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ; basified
リファレンス
- Preparation of arenotriazine derivatives as tyrosine kinase inhibitors for treatment of cancer, China, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide , Sodium dithionite Solvents: Dichloromethane , Water ; overnight, rt
リファレンス
- Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth, Journal of Medicinal Chemistry, 2021, 64(18), 13719-13735
合成方法 9
はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ; 20 min, rt
1.2 Reagents: Sodium dithionite ; rt; 2 h, rt
1.2 Reagents: Sodium dithionite ; rt; 2 h, rt
リファレンス
- Preparation of pyrido[3,2-d]pyrimidines for treating hepatitis C infection, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 2 h, reflux
リファレンス
- Substituted azaquinazolinones as modulators of GHSr-1a for the treatment of type II diabetes and obesity, Bioorganic & Medicinal Chemistry Letters, 2012, 22(6), 2271-2278
合成方法 11
はんのうじょうけん
1.1 Reagents: Iron , Hydrochloric acid Solvents: Methanol ; 45 min, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ; basified
1.2 Reagents: Ammonium hydroxide Solvents: Water ; basified
リファレンス
- Preparation of cyclic urea and cyclic amide derivatives as agonists and antagonists of the progesterone receptor, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Acetic acid , Sodium dithionite Solvents: Water ; 20 °C; 12 h, 60 °C
リファレンス
- 6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium thiosulfate Solvents: Dichloromethane , Water ; 3.5 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, neutralized, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, neutralized, rt
リファレンス
- Design and synthesis of substituted pyrido[3,2-d]-1,2,3-triazines as potential Pim-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2016, 26(4), 1224-1228
合成方法 14
はんのうじょうけん
リファレンス
- Synthesis and antimalarial properties of 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido[3,2-d]pyrimidines, Journal of Heterocyclic Chemistry, 1984, 21(5), 1521-5
合成方法 15
はんのうじょうけん
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 30 min, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
リファレンス
- Preparation of cyclohexylpyridine derivatives with NK1 receptor antagonistic action and suppressed CYP3A4 inhibitory action, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 10 min, rt → reflux
リファレンス
- Preparation of (carboxymethyl)piperidine derivatives as NK1 receptor antagonists for treatment and prevention of antitumor agent-induced nausea and vomiting, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Iron , Hydrochloric acid Solvents: Methanol ; reflux
リファレンス
- Preparation of pyrrolopyrimidines, furopyrimidines, pyridopyrimidines, and related compounds as inhibitors of dihydrofolate reductase and thymidylate synthase., United States, , ,
合成方法 18
はんのうじょうけん
リファレンス
- Pyrazole-containing derivative, pharmaceutically acceptable salt thereof, preparation method therefor and application thereof, World Intellectual Property Organization, , ,
合成方法 19
はんのうじょうけん
リファレンス
- Preparation of pyrido[3,2-d]pyrimidines as immunosuppressive agents, World Intellectual Property Organization, , ,
3-Amino-6-chloropyridine-2-carbonitrile Raw materials
3-Amino-6-chloropyridine-2-carbonitrile Preparation Products
3-Amino-6-chloropyridine-2-carbonitrile 関連文献
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
95095-84-4 (3-Amino-6-chloropyridine-2-carbonitrile) 関連製品
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